molecular formula C19H18N2O2 B2515148 4-((4-Ethoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 345986-59-6

4-((4-Ethoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No. B2515148
CAS RN: 345986-59-6
M. Wt: 306.365
InChI Key: SJMILXQGXLBHGQ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((4-Ethoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a complex organic molecule. It contains several functional groups including an ethoxy group, a methylene group, a pyrazolin-5-one group, and two phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The ethoxy group and the methylene group would likely add some flexibility to the molecule, while the pyrazolin-5-one group and the phenyl rings would add rigidity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the ethoxy group, methylene group, and pyrazolin-5-one group could potentially make the compound susceptible to reactions such as substitution, addition, or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Photoprotective Agents in Sunscreens

Sunscreen formulations often incorporate UV filters to protect the skin from harmful UV radiation. MFCD04540611 exhibits UV-absorbing properties, making it a potential candidate for use in sunscreens. Its ability to absorb UV light helps prevent skin damage, including sunburn and photoaging .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-17-11-9-15(10-12-17)13-18-14(2)20-21(19(18)22)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMILXQGXLBHGQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

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